Structural Differentiation: Wilfordic Acid Macrocycle vs. Evoninic Acid Analogs
Euojaponine D's macrocyclic structure is formed by esterification of a dihydro-β-agarofuran sesquiterpene core with wilfordic acid, a specific pyridine dibasic acid. This contrasts with many other Celastraceae alkaloids, such as euonine and euojaponine C, which are based on an evoninic acid moiety [1][2]. This structural difference is a primary determinant of the compound's unique chemical identity and is verifiable through spectroscopic methods like NMR [1].
| Evidence Dimension | Pyridine dibasic acid moiety |
|---|---|
| Target Compound Data | Wilfordic acid-derived macrocycle |
| Comparator Or Baseline | Evoninic acid-derived macrocycle (e.g., euonine, euojaponine C) |
| Quantified Difference | Qualitative structural difference; no quantitative potency data available for direct comparison. |
| Conditions | Structural analysis based on NMR and MS from the original isolation paper [1]. |
Why This Matters
Confirms chemical identity and ensures procurement of the correct research compound, distinct from other Celastraceae alkaloids.
- [1] Han BH, Ryu JH, Han YN, Park MK, Park JH, Naoki H. New Sesquiterpene Alkaloids from Euonymus japonica: Structures of Euojaponines D, F, J, and K. J Nat Prod. 1990;53(4):909-914. View Source
- [2] Ryu JH, Eun JH, Lee SY, Chang JS, Park MK, Park JH, Han YN, Han BH. Sesquiterpene Pyridine Alkaloids from Euonymus japonica. Yakhak Hoeji. 1997;41(5):554-558. View Source
